1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-8-13(2)19(18-12)10-16(20)11-21-17-7-6-14-4-3-5-15(14)9-17/h6-9,16,20H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIWHHRRYCGXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, with the molecular formula C17H22N2O2 and a molecular weight of 286.375 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.375 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Pharmacological Activities
Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific activities of this compound can be inferred from studies on related pyrazole derivatives.
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target compound demonstrated up to 85% inhibition of TNF-α at certain concentrations when compared to standard anti-inflammatory drugs like dexamethasone .
Analgesic Properties
The analgesic effects of pyrazole derivatives have been documented in various models. For example, certain pyrazole compounds exhibited comparable analgesic activity to indomethacin in animal models of pain .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds with similar structures showed significant activity against various bacterial strains including E. coli and S. aureus. Notably, some derivatives achieved higher efficacy than standard antibiotics .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study synthesized a series of novel pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that specific derivatives exhibited anti-inflammatory effects comparable to traditional NSAIDs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of pyrazole-based compounds and evaluated their antibacterial properties against Klebsiella pneumoniae and Pseudomonas aeruginosa. Results showed that certain compounds had substantial inhibitory effects against these pathogens .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituent R1 | Substituent R2 | Key Features |
|---|---|---|---|---|
| Target Compound | C17H22N2O2 | 2,3-dihydroinden-5-yloxy | 3,5-dimethylpyrazol-1-yl | High lipophilicity; aromatic pyrazole |
| 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol | C17H26N2O2 | 2,3-dihydroinden-5-yloxy | 4-methylpiperazin-1-yl | Basic piperazine group; increased solubility in acidic media |
| (2S)-1-(2,3-Dihydro-1H-inden-2-ylamino)-3-(3,4-dimethylphenoxy)propan-2-ol | C21H27NO2 | 2,3-dihydroinden-2-ylamino | 3,4-dimethylphenoxy | Chiral center; antifungal activity against phytopathogens |
| 1-(3',4'-Dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)-propan-2-ol | C15H16O6 | 3',4'-dihydroxyphenyl | 2",4",6"-trihydroxyphenyl | Polyphenolic structure; antioxidant and antispasmodic effects |
Key Observations:
Lipophilicity: The dihydroindenyl group in the target compound enhances membrane permeability compared to the polar phenolic groups in . Biological Activity: The 3,5-dimethylpyrazole moiety may confer metabolic stability, contrasting with the antifungal amino-substituted analog in . Synthesis: Pyrazole-containing compounds (e.g., the target and ) are often synthesized via cyclocondensation of hydrazides with diketones under acidic conditions, whereas phenolic derivatives like are isolated from natural extracts.
Crystallographic and Computational Analysis
- Crystallography: Tools like SHELXL are critical for resolving the stereochemistry of chiral analogs (e.g., the (2S)-configured compound in ). The dihydroindenyl group’s planar structure may influence crystal packing compared to bulkier substituents.
- Electronic Properties: Multiwfn can analyze electron localization in the pyrazole ring, revealing charge distribution differences relative to pyrrole-containing analogs (e.g., compound 19 in ).
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing indenol derivatives with 3,5-dimethylpyrazole-containing intermediates in ethanol under basic conditions (e.g., K₂CO₃) promotes ether bond formation. Purification via column chromatography (ethyl acetate/hexane gradients) effectively isolates the product . Confirm reaction completion using TLC or HPLC.
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-resolution structural data. Key steps:
- Grow high-quality crystals via slow evaporation (e.g., DCM/hexane).
- Collect intensity data with a diffractometer.
- Apply empirical absorption corrections using spherical harmonics (e.g., SADABS) .
- Refine with SHELXL, focusing on anisotropic displacement parameters for non-H atoms .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify indenyl (δ 6.5–7.2 ppm) and pyrazole (δ 2.1–2.4 ppm for CH₃ groups) moieties.
- FT-IR: Confirm hydroxyl (3400–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches.
- MS: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can polymorphism or solvatomorphism affect the crystallographic data interpretation of this compound?
- Methodological Answer: Polymorphs arise from varying crystallization conditions (solvent, temperature). To analyze:
- Compare unit cell parameters and space groups across crystal batches.
- Use differential scanning calorimetry (DSC) to identify thermal phase transitions.
- Employ PXRD to detect polymorphic impurities (<5% detection limit) .
- Refine structures with SHELXL using TWIN/BASF commands for twinned crystals .
Q. What strategies resolve contradictions in bioactivity data for pyrazole-containing analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., indenyl → naphthyl; pyrazole CH₃ → CF₃) and compare IC₅₀ values .
- Molecular Docking: Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinases). Validate with in vitro enzyme assays .
- Data Normalization: Account for assay variability (e.g., cell line passage number, solvent controls) .
Q. How to analyze byproducts or degradation products during synthesis?
- Methodological Answer:
- HPLC-MS: Monitor reaction mixtures for impurities (e.g., unreacted indenol or pyrazole precursors).
- Isolation: Use preparative TLC or flash chromatography to separate byproducts.
- Structural Elucidation: Compare NMR/IR data with reference standards (e.g., diastereomers or oxidized derivatives) .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., O–CH₂ cleavage).
- Hydrolysis Simulations: Use molecular dynamics (AMBER/CHARMM) to model degradation in aqueous buffers.
- pKa Prediction: Software like MarvinSketch estimates protonation states affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
